molecular formula C8H5ClF3NO2 B1399812 4-Chloro-2-(trifluoromethoxy)benzamide CAS No. 1261791-05-2

4-Chloro-2-(trifluoromethoxy)benzamide

Cat. No. B1399812
M. Wt: 239.58 g/mol
InChI Key: MTYIZCXOBKSDPF-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)benzamide is a chemical compound that belongs to the class of benzamides . It has a molecular weight of 239.58 . The IUPAC name for this compound is 4-chloro-2-(trifluoromethoxy)benzamide .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(trifluoromethoxy)benzamide is 1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14) .


Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethoxy)benzamide is a solid at ambient temperature .

Scientific Research Applications

  • Insecticide Development : One of the primary applications of compounds similar to 4-Chloro-2-(trifluoromethoxy)benzamide is in developing effective insecticides. For example, SIR-8514, a compound closely related to 4-Chloro-2-(trifluoromethoxy)benzamide, has been found to be an effective inhibitor of mosquito development, offering potential for controlling larval populations of various mosquito species (Schaefer, Miura, Wilder, & Mulligan, 1978).

  • Antituberculosis Drug Development : The synthesis of benzamide derivatives has shown promise in the development of anti-tubercular drugs. A study on novel derivatives of benzamides demonstrated significant in vitro activity against Mycobacterium tuberculosis, a critical step in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

  • Antiarrhythmic Drug Research : Certain benzamide derivatives, including those with trifluoromethoxy groups, have been evaluated for their potential as oral antiarrhythmic agents. These studies contribute to understanding how these compounds can be used in cardiovascular disease treatments (Banitt, Bronn, Coyne, & Schmid, 1977).

  • Synthesis of Antitubercular Benzothiazinones : Benzamide derivatives, such as 4-Chloro-2-(trifluoromethoxy)benzamide, are used as precursors in synthesizing benzothiazinones, a class of compounds showing promise as new antituberculosis drug candidates. This research is crucial for advancing tuberculosis treatment options (Richter et al., 2021).

  • Polymer Synthesis : Research has also been conducted on the synthesis of polymers using benzamide derivatives. For instance, chain-growth polycondensation has been used to synthesize well-defined aromatic polyamides, demonstrating the versatility of these compounds in materials science (Yokozawa et al., 2002).

properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYIZCXOBKSDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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